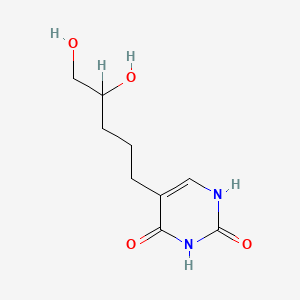
5-(4,5-Dihydroxypentyl)uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4,5-dihydroxypentyl)uracil is a nucleobase analogue that is uracil substituted at position 5 by a 4,5-dihydroxypentyl group. It has a role as a Mycoplasma genitalium metabolite. It is a nucleobase analogue, a glycol and a pyrimidone. It derives from a uracil.
Applications De Recherche Scientifique
Biosynthesis and Role in Virology
DHPU has been identified as a nucleoside triphosphate found in bacteriophage-infected Bacillus subtilis. Research indicates that DHPU can be incorporated into the DNA of bacteriophages, suggesting its role in viral replication processes. Specifically, studies have demonstrated that DHPU competes with thymidine for incorporation into viral DNA, which can have implications for understanding viral replication mechanisms and developing antiviral strategies .
Case Study: Bacteriophage SP15
- Context : In the context of bacteriophage SP15, DHPU was detected in acid-soluble extracts from infected Bacillus subtilis.
- Findings : The presence of DHPU indicates its incorporation into phage DNA alongside thymidine. The inhibition of DNA synthesis by 5-fluorodeoxyuridine was reversible by thymidine, highlighting DHPU's potential competitive role in nucleotide metabolism during viral replication .
Implications for Nucleotide Metabolism
DHPU's structure allows it to participate in nucleotide metabolism pathways, particularly those involving modifications of pyrimidine nucleobases. This compound's ability to replace standard nucleotides raises questions about its biochemical pathways and potential applications in synthetic biology.
Key Insights:
- Modification Pathways : Research has shown that DHPU can be synthesized through specific enzymatic pathways that modify standard nucleotides, contributing to the diversity of nucleic acid structures in nature .
- Transcription Regulation : Modifications like those involving DHPU may influence transcriptional regulation mechanisms, as certain modified nucleotides have been shown to affect RNA polymerase activity during transcription .
Therapeutic Potential
While direct therapeutic applications of DHPU are still under investigation, its structural characteristics suggest potential uses in drug development.
Potential Applications:
- Antiviral Agents : Given its role in viral DNA synthesis, derivatives of DHPU could be explored as antiviral agents targeting specific viral replication processes.
- Cancer Research : The modification of nucleotides like DHPU may lead to novel approaches in cancer therapy by altering the metabolic pathways of cancer cells that rely on nucleotide synthesis for rapid proliferation .
Comparative Analysis of Nucleotide Modifications
The following table summarizes key features and findings related to 5-(4,5-Dihydroxypentyl)uracil compared to other modified nucleotides:
| Feature/Property | This compound | 5-Hydroxymethylcytosine | 5-Fluorouracil |
|---|---|---|---|
| Structure | Modified uracil | Modified cytosine | Fluorinated pyrimidine |
| Role in DNA/RNA | Incorporation into phage DNA | Epigenetic regulation | Antimetabolite |
| Biosynthesis Pathway | Enzymatic modification | Enzymatic conversion | Synthetic derivation |
| Therapeutic Use | Potential antiviral agent | Cancer epigenetics | Cancer chemotherapy |
Propriétés
Numéro CAS |
39657-66-4 |
|---|---|
Formule moléculaire |
C9H14N2O4 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
5-(4,5-dihydroxypentyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O4/c12-5-7(13)3-1-2-6-4-10-9(15)11-8(6)14/h4,7,12-13H,1-3,5H2,(H2,10,11,14,15) |
Clé InChI |
AMIOJPURYLGJEG-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1)CCCC(CO)O |
SMILES canonique |
C1=C(C(=O)NC(=O)N1)CCCC(CO)O |
Synonymes |
5-(4',5'-dihydroxypentyl)uracil DHP-uracil |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















